
2-(Trimethoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethoxymethyl)pyridine is a chemical compound with the molecular formula C9H13NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Métodos De Preparación
The synthesis of 2-(Trimethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with trimethyl orthoformate in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow system using a stainless steel column packed with a catalyst can be employed to produce this compound in high yields .
Análisis De Reacciones Químicas
2-(Trimethoxymethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxymethyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-(Trimethoxymethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, pyridine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can alter the conformation and activity of the target, leading to the desired biological response .
Comparación Con Compuestos Similares
2-(Trimethoxymethyl)pyridine can be compared with other pyridine derivatives such as 2-methylpyridine and 2-ethylpyridine. While these compounds share a similar pyridine core, their unique substituents confer different chemical and biological properties .
2-Methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylpyridine: Similar to 2-methylpyridine, this compound has an ethyl group at the 2-position.
The uniqueness of this compound lies in its trimethoxymethyl group, which provides distinct reactivity and potential for functionalization compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-(trimethoxymethyl)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Clave InChI |
LHXCZDUJNKPUPV-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=N1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



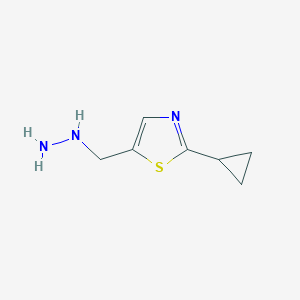
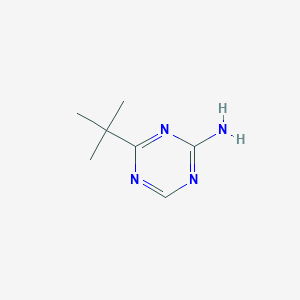
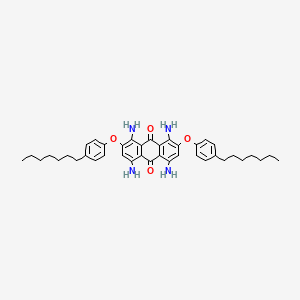
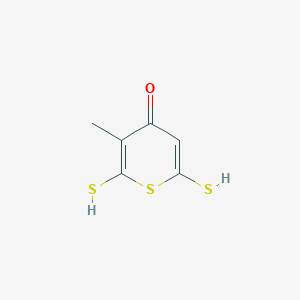
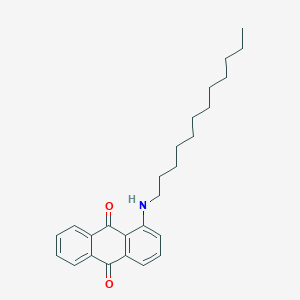

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
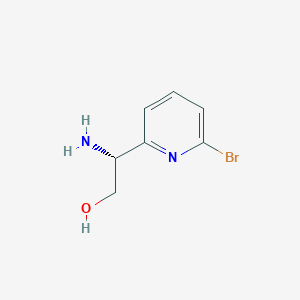
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
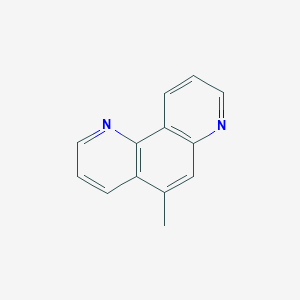
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)


